An In-depth Technical Guide to the Chemical Properties and Potential Applications of Cyclopropyl(5-fluoro-2-methylphenyl)methanamine
An In-depth Technical Guide to the Chemical Properties and Potential Applications of Cyclopropyl(5-fluoro-2-methylphenyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopropyl(5-fluoro-2-methylphenyl)methanamine is a synthetic organic compound of interest in medicinal chemistry. Its structure, featuring a cyclopropylamine moiety linked to a substituted phenyl ring, suggests potential interactions with biological targets such as monoamine oxidases and serotonin receptors. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, methods for its characterization, and a discussion of its potential applications in drug discovery, based on the current body of scientific literature on related compounds.
Introduction
The cyclopropyl group is a valuable structural motif in medicinal chemistry, known for imparting unique conformational rigidity and metabolic stability to drug candidates.[1] When incorporated into a molecule, the strained three-membered ring can influence binding affinity and selectivity for biological targets. Cyclopropylamine, in particular, is a key pharmacophore in several therapeutic agents, including mechanism-based enzyme inhibitors.[1] The strategic placement of a fluorine atom and a methyl group on the phenyl ring of Cyclopropyl(5-fluoro-2-methylphenyl)methanamine further modulates its electronic and steric properties, which can significantly impact its pharmacological profile. This guide aims to consolidate the available information and provide a detailed technical resource for researchers working with or interested in this compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1540833-62-2 | |
| Molecular Formula | C₁₁H₁₄FN | |
| Molecular Weight | 179.23 g/mol | |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Predicted |
| logP (Octanol-Water Partition Coefficient) | 2.12 | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 1 | Predicted |
| Rotatable Bonds | 2 | Predicted |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
It is crucial to note that the TPSA and logP values are computational predictions and should be confirmed experimentally.
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of Cyclopropyl(5-fluoro-2-methylphenyl)methanamine is not published in peer-reviewed journals. However, based on the synthesis of structurally similar compounds, particularly those disclosed in patents for 5-HT₂C receptor agonists, a plausible synthetic route can be proposed.[2]
Proposed Synthetic Pathway
The synthesis can be envisioned to start from a substituted benzaldehyde, proceeding through a cyclopropanation reaction followed by conversion of a nitrile or amide group to the primary amine. A potential route is outlined below:
Caption: Proposed synthetic route for Cyclopropyl(5-fluoro-2-methylphenyl)methanamine.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a hypothetical adaptation based on established methodologies for analogous compounds.
Step 1: Synthesis of (E)-3-(5-fluoro-2-methylphenyl)acrylonitrile
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To a solution of 5-fluoro-2-methylbenzaldehyde and diethyl cyanomethylphosphonate in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as sodium hydride (NaH) portion-wise.
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Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the acrylonitrile intermediate.
Step 2: Synthesis of 1-(5-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile
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Prepare a solution of trimethylsulfoxonium iodide in anhydrous dimethyl sulfoxide (DMSO).
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Add a strong base, such as sodium hydride, to the solution at room temperature to generate the ylide.
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Add the (E)-3-(5-fluoro-2-methylphenyl)acrylonitrile, dissolved in DMSO, dropwise to the ylide solution.
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Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the resulting cyclopropylnitrile by column chromatography.
Step 3: Synthesis of Cyclopropyl(5-fluoro-2-methylphenyl)methanamine
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To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF at 0 °C, add a solution of 1-(5-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile in THF dropwise.
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Allow the reaction to warm to room temperature and then reflux until the reduction is complete (monitored by TLC).
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Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the final compound by column chromatography or distillation under reduced pressure.
Analytical Characterization Workflow
The structural confirmation of the synthesized Cyclopropyl(5-fluoro-2-methylphenyl)methanamine would rely on standard analytical techniques.
Caption: General workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons (doublets and triplets in the range of δ 6.8-7.5 ppm), a singlet for the methyl group (around δ 2.2-2.5 ppm), a singlet or AB quartet for the methylene protons of the aminomethyl group (around δ 2.5-3.0 ppm), and multiplets for the cyclopropyl protons (in the upfield region, δ 0.5-1.5 ppm).
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¹³C NMR: Aromatic carbons would appear in the δ 110-165 ppm region, with the carbon attached to fluorine showing a characteristic large coupling constant. The methyl carbon would be around δ 15-25 ppm, the methylene carbon around δ 40-50 ppm, and the cyclopropyl carbons in the upfield region (δ 10-30 ppm).
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¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to the aromatic protons.
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 179.23. Fragmentation patterns would likely involve the loss of the amino group and cleavage of the cyclopropane ring.
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C-F stretching (around 1100-1300 cm⁻¹).
Potential Biological Activity and Applications
The chemical structure of Cyclopropyl(5-fluoro-2-methylphenyl)methanamine suggests potential activity as a modulator of monoamine systems in the central nervous system.
Monoamine Oxidase (MAO) Inhibition
The cyclopropylamine moiety is a well-known pharmacophore for irreversible inhibitors of monoamine oxidases (MAO-A and MAO-B).[3] These enzymes are responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAOs leads to increased levels of these neurotransmitters in the synaptic cleft, which is a therapeutic strategy for depression and Parkinson's disease. The substitution pattern on the phenyl ring can influence the potency and selectivity of MAO inhibition.[4]
Caption: Potential mechanism of action as a monoamine oxidase inhibitor.
Serotonin 5-HT₂C Receptor Agonism
Recent research has identified a series of cyclopropylmethanamine derivatives as selective agonists of the serotonin 5-HT₂C receptor.[2][5] Activation of this receptor is a promising therapeutic approach for the treatment of obesity, schizophrenia, and other CNS disorders.[6][7] The specific substitutions on the phenyl ring are critical for achieving high affinity and selectivity for the 5-HT₂C receptor over the closely related 5-HT₂A and 5-HT₂B subtypes, thereby avoiding potential side effects like hallucinations and cardiac valvulopathy.[6]
Safety and Handling
As with any research chemical, Cyclopropyl(5-fluoro-2-methylphenyl)methanamine should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety measures include:
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Working in a well-ventilated fume hood.
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Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoiding inhalation, ingestion, and skin contact.
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Storing the compound in a tightly sealed container in a cool, dry place.
Conclusion
Cyclopropyl(5-fluoro-2-methylphenyl)methanamine is a compound with significant potential in the field of medicinal chemistry. While experimental data on its physicochemical properties are currently limited, its structural features strongly suggest that it may act as a monoamine oxidase inhibitor or a serotonin 5-HT₂C receptor agonist. The proposed synthetic route provides a viable pathway for its preparation, and standard analytical techniques can be employed for its characterization. Further research is warranted to fully elucidate the chemical and pharmacological properties of this promising molecule.
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Fink, B. E., et al. (2008). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron-withdrawing or -donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 16(15), 7303–7310. [Link]
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Psych Scene Hub. (2021, April 7). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. [Link]
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Kozikowski, A. P., et al. (2015). Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents. Journal of Medicinal Chemistry, 58(20), 8178–8192. [Link]
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Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003). Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides. Organic Letters, 5(6), 753–755. [Link]
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Nichols, D. E., et al. (2012). trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. Beilstein Journal of Organic Chemistry, 8, 1641–1650. [Link]
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Cho, S. J., et al. (2012). Selective 5-Hydroxytrytamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine – Identification of Drugs with Antidepressant-Like Action. Journal of Medicinal Chemistry, 55(23), 10566–10578. [Link]
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